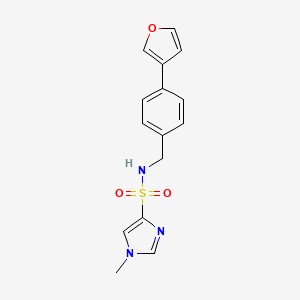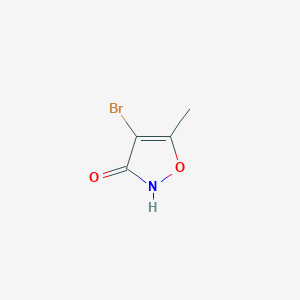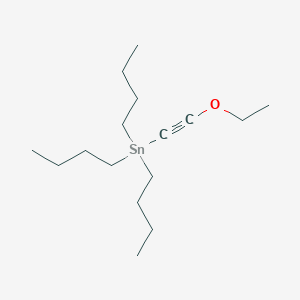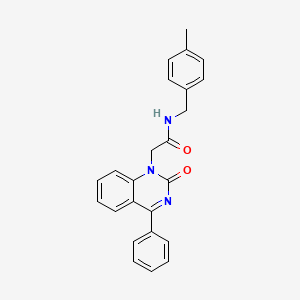
N-(4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide" is not directly mentioned in the provided papers. However, the papers do discuss various propanamide derivatives with substitutions that may influence biological activity. For instance, paper explores N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs for anticonvulsant activity, while paper and paper describe the synthesis of propanamide compounds with a fluorinated biphenyl moiety. These studies contribute to the understanding of how structural modifications can affect the properties and potential therapeutic uses of propanamide derivatives.
Synthesis Analysis
The synthesis of propanamide derivatives is well-documented in the provided papers. Paper details a one-step synthesis of a bio-functional hybrid compound from ethan-1-amine and flurbiprofen, while paper describes the synthesis of a hybrid molecule from amphetamine and flurbiprofen. These methods demonstrate the feasibility of creating propanamide derivatives with various substituents, which could be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of propanamide derivatives is crucial for their biological activity. Paper discusses the structure-activity relationship (SAR) of benzenesulfonamides, indicating that specific structural features are essential for inhibitory activity against kynurenine 3-hydroxylase. Similarly, the anticonvulsant activity of the compounds in paper is attributed to their adherence to a pharmacophore model. These insights suggest that the molecular structure of "N-(4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide" would be critical in determining its biological function.
Chemical Reactions Analysis
The chemical reactivity of propanamide derivatives can be inferred from the synthesis methods and the functional groups present in the compounds. The presence of a fluorine atom, as discussed in paper , can enhance the selectivity of COX-2 inhibition, indicating that fluorine substitution can significantly impact the chemical reactivity and biological activity of these molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of propanamide derivatives are influenced by their molecular structures. For example, the introduction of a fluorine atom can affect the lipophilicity and metabolic stability of the compounds, as suggested by the COX-2 inhibitor development in paper . The characterization techniques used in papers and , such as NMR, UV, IR, and mass spectrometry, are essential for determining these properties and could be applied to analyze "N-(4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide".
Scientific Research Applications
Synthesis and Characterization
Compounds with structural similarities to N-(4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide have been synthesized and characterized, indicating the potential for these compounds in various applications. For instance, derivatives of flurbiprofen have been synthesized and analyzed through various spectroscopic methods, suggesting their relevance in chemical research and their potential as precursors for further chemical modifications (Manolov, Ivanov, & Bojilov, 2020).
Antimicrobial and Antiviral Activities
Several studies have explored the antimicrobial and antiviral activities of similar compounds, showing their potential in medical research. For example, novel flurbiprofen hydrazide derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, as well as their ability to inhibit Hepatitis C virus NS5B polymerase, showcasing the potential for these compounds in developing new therapeutic agents (Çıkla, Tatar, & Küçükgüzel, 2013).
Anticancer Research
The anticancer potential of related compounds has been investigated, highlighting their relevance in cancer research. For instance, synthesis and biochemical evaluation of certain benzothiazole and imidazole compounds have demonstrated promising results against cancer cell lines, indicating the utility of these compounds in the development of anticancer drugs (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Analytical and Detection Methods
Research has also focused on the development of analytical methods for the detection of similar compounds, which is crucial for pharmaceutical quality control and environmental monitoring. A study demonstrated a method for the extraction and detection of flutamide, a compound with some structural similarities, from pharmaceutical forms using electrospray ionization tandem mass spectrometry, underscoring the importance of such compounds in analytical chemistry (Khan, Abdelhamid, Yan, Chung, & Wu, 2015).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O2/c1-10(15(22)18-12-8-6-11(17)7-9-12)21-16(23)13-4-2-3-5-14(13)19-20-21/h2-10H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLOWCDDYYPFGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)N2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-(cyanomethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2514520.png)
![N-{4-[4-(hydroxymethyl)piperidino]benzyl}-4-methylbenzenesulfonamide](/img/structure/B2514521.png)


![Tert-butyl 2-[[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]piperidine-1-carboxylate](/img/structure/B2514526.png)
![N-[4-[(N-Cyano-3-ethylanilino)methyl]-1,3-thiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B2514528.png)

![4-[(2-Methylpropan-2-yl)oxy]butan-1-amine;hydrochloride](/img/structure/B2514532.png)





